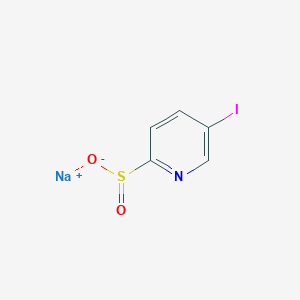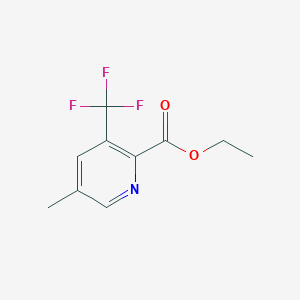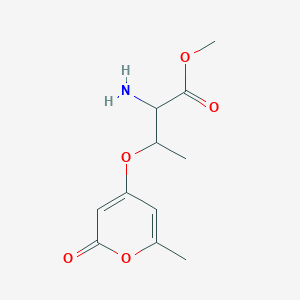
7-Bromo-6-chloroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-chloroquinazolin-4-amine is a heterocyclic compound with the molecular formula C8H5BrClN3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloroquinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,6-dichlorobenzonitrile.
Bromination: The 2,6-dichlorobenzonitrile undergoes regioselective bromination to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate is then subjected to cyclization with hydrazine to form the quinazoline ring system.
The overall yield of this synthetic route is approximately 38-45% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-6-chloroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Cyclization Reactions: It can be used as an intermediate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cyclization: Hydrazine is commonly used for cyclization reactions to form the quinazoline ring system.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted quinazoline derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-chloroquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Chemical Research: It is employed in the development of new synthetic methodologies and the exploration of reaction mechanisms involving heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7-Bromo-6-chloroquinazolin-4-amine is not fully elucidated. quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. For example, some quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is implicated in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-6-chloroquinazolin-4(3H)-one: This compound is structurally similar but contains a carbonyl group instead of an amine group.
4,6,7-Substituted Quinazoline Derivatives: These compounds have various substituents at the 4, 6, and 7 positions and exhibit diverse biological activities.
Uniqueness
7-Bromo-6-chloroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and chlorine atoms make it a versatile intermediate for further functionalization and the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C8H5BrClN3 |
|---|---|
Molekulargewicht |
258.50 g/mol |
IUPAC-Name |
7-bromo-6-chloroquinazolin-4-amine |
InChI |
InChI=1S/C8H5BrClN3/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-3H,(H2,11,12,13) |
InChI-Schlüssel |
HMGSJSQTSOHAHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Br)N=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)



![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)


![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)

